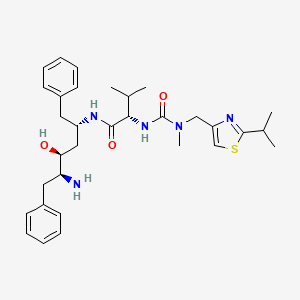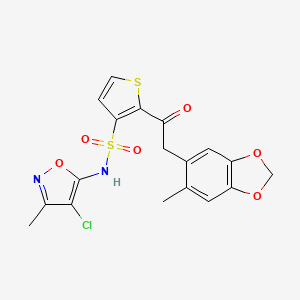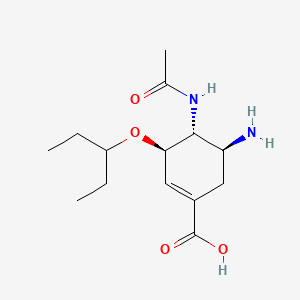
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride
Overview
Description
Org 12962 hydrochloride, also known as 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride, is a potent and selective serotonin 5-HT2C receptor agonist. It was developed by Organon for potential use in treating depression and anxiety disorders. Although clinical trials were discontinued, Org 12962 hydrochloride has shown significant antiaversive effects in animal models of panic-like anxiety .
Mechanism of Action
Target of Action
The primary target of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride is the serotonin (5-HT) receptor subtype 5 . Serotonin receptors are key regulators of neurotransmission and have a significant role in many biological functions and behaviors.
Mode of Action
This compound acts as an agonist at the serotonin receptor subtype 5 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the serotonin receptor, mimicking the action of serotonin, which can lead to various physiological changes.
Biochemical Analysis
Biochemical Properties
1-(6-Chloro-5-(trifluoromethyl)pyridin-2-YL)piperazine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with phosphopantetheinyl transferase (PPTase), an enzyme involved in post-translational modifications essential for bacterial cell viability and virulence . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the production of certain metabolites in bacterial cells, thereby thwarting bacterial growth . This compound can also impact the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and cellular processes. At higher doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal metabolic functions . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the activity of fatty acid synthase (FAS), a multidomain enzyme complex involved in lipid metabolism . These interactions can lead to changes in the production and utilization of metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to be distributed in the cytoplasm and may interact with cytoplasmic proteins to exert its effects
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins
Preparation Methods
The synthesis of Org 12962 hydrochloride involves the reaction of 1-(6-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazine with hydrochloric acid. The reaction conditions typically include the use of an organic solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt in high purity .
Chemical Reactions Analysis
Org 12962 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Org 12962 hydrochloride can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of Org 12962 hydrochloride can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Org 12962 hydrochloride can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions
Scientific Research Applications
Org 12962 hydrochloride has been extensively studied for its scientific research applications, particularly in the fields of neuroscience and pharmacology. Some of its key applications include:
Neuroscience: Org 12962 hydrochloride is used as a research tool to study the role of serotonin 5-HT2C receptors in the brain. .
Pharmacology: The compound is used to investigate the pharmacological effects of serotonin receptor agonists and their potential therapeutic applications. .
Drug Development: Org 12962 hydrochloride serves as a lead compound for the development of new drugs targeting serotonin receptors. .
Comparison with Similar Compounds
Org 12962 hydrochloride is unique in its high selectivity and potency for serotonin 5-HT2C receptors compared to other similar compounds. Some similar compounds include:
Pimavanserin: A selective serotonin 5-HT2A receptor inverse agonist used in the treatment of psychosis associated with Parkinson’s disease.
Amperozide: An atypical antipsychotic that antagonizes serotonin 5-HT2A receptors and is investigated for treating schizophrenia.
Naluzotan: A potent serotonin 5-HT1A receptor agonist with anxiolytic activity.
Org 12962 hydrochloride stands out due to its specific action on 5-HT2C receptors, making it a valuable tool for studying the role of these receptors in various neuropsychiatric conditions .
Properties
IUPAC Name |
1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3.ClH/c11-9-7(10(12,13)14)1-2-8(16-9)17-5-3-15-4-6-17;/h1-2,15H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDILXYXZAAJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=C(C=C2)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430869 | |
| Record name | Org 12962 HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210821-63-9 | |
| Record name | 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210821-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Org 12962 HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















